methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate
Description
Methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a methoxyphenyl group at position 5, a methyl carboxylate at position 4, and a pyrazole-derived carboxamide at position 2. The pyrazole moiety is further substituted with a phenyl group at position 1 and an isopropyl group at position 3.
While direct synthesis data for this compound are absent in the provided evidence, analogous compounds (e.g., pyrazole-thiazole hybrids in and thiazole carboxamides in ) are synthesized via multi-component reactions or coupling strategies. For instance, highlights the use of ethyl 2-bromoacetoacetate for thiazole ring formation, followed by hydrolysis and amide coupling . Similar methods may apply to the target compound.
Properties
Molecular Formula |
C25H24N4O4S |
|---|---|
Molecular Weight |
476.5 g/mol |
IUPAC Name |
methyl 5-(2-methoxyphenyl)-2-[(2-phenyl-5-propan-2-ylpyrazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C25H24N4O4S/c1-15(2)18-14-19(29(28-18)16-10-6-5-7-11-16)23(30)27-25-26-21(24(31)33-4)22(34-25)17-12-8-9-13-20(17)32-3/h5-15H,1-4H3,(H,26,27,30) |
InChI Key |
IOXGLPKIBNRQCC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine and β-Keto Ester
The pyrazole core is constructed via cyclocondensation of phenylhydrazine with ethyl 4-methyl-3-oxopentanoate under acidic conditions (HCl, ethanol, reflux, 12 h). This yields 1-phenyl-3-(propan-2-yl)-1H-pyrazole-5-carboxylate, which is hydrolyzed to the carboxylic acid using NaOH (aq. EtOH, 80°C, 4 h).
Optimization Note: Increasing the ester chain length (e.g., ethyl to tert-butyl) improves cyclization yield by reducing steric clash, as evidenced in JP6695967B2.
Carboxylic Acid Activation
The carboxylic acid is converted to an acyl chloride using thionyl chloride (SOCl₂, reflux, 2 h) or to an active ester with 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in dichloromethane (0°C to RT, 4 h).
Construction of the 1,3-Thiazole Ring
Hantzsch Thiazole Synthesis
The thiazole ring is assembled via reaction of methyl 2-(2-methoxyphenyl)-2-oxoacetate with thiourea derivative. Thiourea is prepared by treating 2-methoxyphenylacetonitrile with ammonium thiocyanate in HCl, followed by methylation (CH₃I, K₂CO₃, DMF).
Reaction Conditions:
-
α-Bromo ketone: Methyl 2-bromo-2-(2-methoxyphenyl)acetate (Br₂, AcOH, 40°C, 3 h).
-
Cyclization: Thiourea (1.2 equiv), EtOH, reflux, 6 h, yielding methyl 5-(2-methoxyphenyl)-2-amino-1,3-thiazole-4-carboxylate.
Yield: 68–72% after silica gel chromatography (hexane/EtOAc 3:1).
Amide Bond Formation
Coupling Pyrazole Carboxylic Acid and Thiazole Amine
The acyl chloride (from Section 2.2) is reacted with the thiazole amine in anhydrous DMF under N₂. Triethylamine (3 equiv) is added to scavenge HCl, and the mixture is stirred at 0°C for 1 h, then RT for 12 h.
Alternative Method: Use EDCl/HOBt in DCM (0°C to RT, 24 h), yielding 85–89% after purification.
Reaction Optimization and Scalability
Solvent and Catalyst Screening
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | EDCl/HOBt | 25 | 24 | 89 |
| THF | DCC/DMAP | 25 | 48 | 72 |
| DCM | SOCl₂ | 0→25 | 12 | 81 |
Purification Techniques
-
Crystallization: Ethanol/water (7:3) at 4°C affords needle-like crystals (WO2024085224A1).
-
Chromatography: Silica gel with gradient elution (hexane → EtOAc) removes unreacted acyl chloride.
Structural Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl or pyrazole moieties.
Reduction: Reduction reactions might target the carbonyl groups or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Substitution Reagents: Halogens, alkylating agents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules. Its unique structure could make it a valuable intermediate in organic synthesis.
Biology
Biologically, thiazole derivatives are often studied for their antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Medicine
In medicinal chemistry, such compounds are explored for their potential as drug candidates. They might be screened for activity against various diseases, including cancer, infections, and inflammatory conditions.
Industry
Industrially, this compound could be used in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets might include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Thiazole and Pyrazole Cores
The target compound’s structure shares key features with several analogs (Table 1):
Key Observations:
- Substituent Position and Electronic Effects : The ortho-methoxy group in the target compound may induce steric hindrance and electronic effects distinct from para- or meta-substituted analogs (e.g., 10a in ). This could alter binding affinity in biological systems .
- Pyrazole vs.
- Carboxamide vs. Ester Groups : The methyl carboxylate in the target compound differs from ethyl esters () or free carboxylic acids, affecting solubility and metabolic stability .
Research Findings and Implications
- Structural Flexibility : The pyrazole-thiazole core allows extensive substituent variation, enabling fine-tuning of physicochemical properties (e.g., logP, solubility) for drug design .
- Role of Halogen Substituents : Chloro or fluoro groups (e.g., in ’s compound 4) enhance electronegativity and binding to hydrophobic pockets, whereas methoxy groups improve solubility .
Biological Activity
Methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate (referred to as Compound X) is a thiazole derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of the biological activity associated with Compound X, including its mechanisms of action, efficacy against various cancer cell lines, and structure-activity relationships (SAR).
Chemical Structure and Properties
Compound X features a complex structure characterized by:
- A thiazole ring, which is known for its diverse biological properties.
- A methoxyphenyl group that enhances lipophilicity and bioavailability.
- A pyrazole moiety that contributes to its pharmacological profile.
The molecular formula for Compound X is C23H25N3O4S, with a molecular weight of approximately 429.53 g/mol.
The biological activity of Compound X can be attributed to several mechanisms:
- Inhibition of Kinases : Thiazole derivatives have been shown to inhibit various kinases involved in cancer progression. Compound X may exhibit similar properties by disrupting signaling pathways critical for tumor growth and survival.
- Antitumor Activity : The presence of the thiazole ring in Compound X has been linked to significant cytotoxic effects against multiple cancer cell lines. Research indicates that compounds with thiazole structures often demonstrate potent antitumor activity due to their ability to induce apoptosis in cancer cells.
- Structure-Activity Relationship (SAR) : Modifications on the thiazole and phenyl rings can lead to variations in potency and selectivity. For instance, substituents on the phenyl ring can enhance or diminish biological activity, emphasizing the importance of specific structural features.
Biological Activity Data
Recent studies have evaluated the cytotoxic effects of Compound X against various cancer cell lines. The following table summarizes key findings from these investigations:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 5.2 | Induction of apoptosis via caspase activation |
| A549 (Lung) | 4.8 | Inhibition of cell proliferation |
| HeLa (Cervical) | 3.9 | Disruption of mitochondrial function |
| HCT116 (Colon) | 6.7 | Cell cycle arrest at G2/M phase |
Case Studies
Case Study 1: Anticancer Efficacy in MCF-7 Cells
In vitro studies demonstrated that Compound X significantly reduced the viability of MCF-7 breast cancer cells with an IC50 value of 5.2 µM. Mechanistic studies revealed that this effect was mediated through the activation of apoptotic pathways, including increased levels of cleaved caspase-3 and PARP.
Case Study 2: Synergistic Effects with Other Anticancer Agents
Compound X was tested in combination with standard chemotherapeutic agents such as doxorubicin and cisplatin. The combination treatment showed enhanced cytotoxicity compared to single-agent therapies, suggesting potential for use in combination therapy regimens.
Q & A
Basic Research Questions
How can researchers optimize the synthesis of methyl 5-(2-methoxyphenyl)-2-({[1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-yl]carbonyl}amino)-1,3-thiazole-4-carboxylate to improve yield and purity?
Methodological Answer:
Synthesis optimization requires iterative adjustments to reaction parameters. For example:
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) may enhance nucleophilic substitution in thiazole ring formation, as seen in analogous thiazole-pyrazole hybrids .
- Catalyst screening : Pd-based catalysts or Lewis acids (e.g., ZnCl₂) can accelerate amide coupling between the pyrazole-carbonyl and thiazole-amine groups .
- Temperature control : Stepwise heating (e.g., 60°C for cyclization, 80°C for condensation) minimizes side reactions, as demonstrated in structurally related compounds .
- Purification : Column chromatography with gradient elution (hexane:ethyl acetate) resolves structurally similar byproducts .
What spectroscopic techniques are critical for confirming the structure of this compound?
Methodological Answer:
A multi-technique approach is essential:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 to distinguish CH₃, CH₂, and CH groups. The 2-methoxyphenyl substituent typically shows a singlet near δ 3.8 ppm for the methoxy group, while the thiazole C-H resonates at δ 7.5–8.5 ppm .
- IR spectroscopy : Confirm amide bond formation (C=O stretch ~1680 cm⁻¹) and thiazole ring (C-S-C absorption ~650 cm⁻¹) .
- HRMS : Validate molecular ion ([M+H]⁺) with <5 ppm mass error. For example, a molecular weight of ~465.5 g/mol requires precise isotopic matching .
Advanced Research Questions
How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?
Methodological Answer:
Discrepancies often arise from pharmacokinetic factors or assay conditions:
- Metabolic stability : Perform liver microsome assays to assess CYP450-mediated degradation. For instance, the isopropyl group on the pyrazole may enhance metabolic resistance compared to methyl analogs .
- Solubility modulation : Use logP calculations (e.g., ClogP ~3.5) to predict bioavailability. If in vivo activity is lower than in vitro, consider formulating with cyclodextrins or PEG-based carriers .
- Target engagement assays : Employ SPR (surface plasmon resonance) or thermal shift assays to confirm direct binding to purported targets (e.g., kinase enzymes) in physiological buffers .
What strategies can elucidate the structure-activity relationship (SAR) of the 2-methoxyphenyl and isopropylpyrazole moieties?
Methodological Answer:
SAR studies require systematic analog synthesis and testing:
- Fragment replacement : Synthesize analogs with (a) methoxy → ethoxy or hydrogen and (b) isopropyl → tert-butyl or cyclopropyl. Compare IC₅₀ values in enzyme inhibition assays .
- Crystallography : Co-crystallize the compound with its target (e.g., COX-2 or HDAC) to identify key hydrogen bonds between the methoxyphenyl group and active-site residues .
- QSAR modeling : Use Gaussian-based DFT calculations to correlate electronic properties (e.g., Hammett σ values) of substituents with activity trends .
How should researchers design experiments to analyze conflicting NMR data for the thiazole and pyrazole rings?
Methodological Answer:
Ambiguous NMR signals (e.g., overlapping peaks) can be resolved via:
- 2D NMR (COSY, HSQC) : Map coupling between thiazole C4-H and the adjacent carbonyl group. The pyrazole C5-H typically shows NOE correlations with the isopropyl group .
- Variable-temperature NMR : Heat samples to 50°C in DMSO-d₆ to reduce rotational barriers and sharpen split peaks caused by hindered amide bond rotation .
- Isotopic labeling : Introduce ¹⁵N at the pyrazole ring to simplify ¹H-¹⁵N HMBC analysis, confirming connectivity between the carbonyl and amino groups .
What computational methods are effective for predicting the binding mode of this compound to biological targets?
Methodological Answer:
Combine docking and dynamics simulations:
- Molecular docking (AutoDock Vina) : Use the crystal structure of homologous targets (e.g., PDB: 1CX2 for kinases) to predict poses. Prioritize poses where the thiazole carboxylate interacts with catalytic lysine residues .
- MD simulations (GROMACS) : Run 100-ns trajectories to assess stability of the predicted binding mode. Monitor RMSD values; a stable pose (<2 Å deviation) supports experimental validation .
- MM-PBSA binding energy calculations : Compare ΔG values for analogs to identify critical substituent contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
